molecular formula C11H15N3O5 B2997684 6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid CAS No. 858758-33-5

6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid

Cat. No. B2997684
M. Wt: 269.257
InChI Key: LEYSTMOMBRHMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been determined by single crystal X-ray analysis . The molecular structure often includes intramolecular N–H···O and N–H···N hydrogen bonds . In the crystal structure, intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

  • Hydrophobic and Flexible Structural Element : 6-aminohexanoic acid, a closely related compound, is recognized for its hydrophobic, flexible structure, playing a crucial role in chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • DNA Sequencing Method : A derivative of 6-Amino-4-oxo-hexanoic acid has been developed for protection of hydroxyl groups in the context of DNA sequencing. This derivative, with a fluorescent probe attached, can be rapidly removed under mild conditions, indicating its potential use in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).

  • Food and Organism Studies : The study of methylglyoxal, a highly reactive alpha-oxoaldehyde, reveals its formation in various enzymatic and nonenzymatic reactions, including those involving derivatives of 6-amino acids. It is significant in the context of diabetes and neurodegenerative diseases, as well as in food processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Synthesis of Bioactive Compounds : The synthesis of compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the utility of pyrimidine derivatives in creating bioactive molecules with potential antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

  • Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-substituted hexanoic acids, have shown promise as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adherence to Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).

properties

IUPAC Name

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOPLRLHGOONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid

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